![molecular formula C11H8ClHgN B14315862 Mercury, chloro[2-(2-pyridinyl)phenyl]- CAS No. 106995-39-5](/img/structure/B14315862.png)
Mercury, chloro[2-(2-pyridinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro[2-(2-pyridinyl)phenyl]- is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(2-pyridinyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury, chloro[2-(2-pyridinyl)phenyl]- typically involves the reaction of mercury(II) chloride with 2-(2-pyridinyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, chloro[2-(2-pyridinyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, chloro[2-(2-pyridinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to lower oxidation states.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and phosphines can replace the chloro group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mercury(II) complexes, while substitution reactions can produce a wide range of organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Mercury, chloro[2-(2-pyridinyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which mercury, chloro[2-(2-pyridinyl)phenyl]- exerts its effects involves the coordination of the mercury atom with various ligands. This coordination can alter the electronic properties of the mercury center, making it reactive towards different substrates. The molecular targets and pathways involved include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can interact with protein thiol groups, affecting protein function and stability.
Cellular Pathways: The compound can modulate cellular signaling pathways by interacting with key regulatory proteins.
Comparación Con Compuestos Similares
Mercury, chloro[2-(2-pyridinyl)phenyl]- can be compared with other organomercury compounds, such as:
Mercury, chloro[phenyl]-: Similar structure but lacks the pyridinyl group, resulting in different reactivity and applications.
Mercury, chloro[2-(2-thienyl)phenyl]-: Contains a thienyl group instead of a pyridinyl group, leading to variations in chemical behavior and biological activity.
Mercury, chloro[2-(2-furanyl)phenyl]-:
The uniqueness of mercury, chloro[2-(2-pyridinyl)phenyl]- lies in its specific combination of a mercury center with a chloro and 2-(2-pyridinyl)phenyl group, which imparts distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
106995-39-5 |
|---|---|
Fórmula molecular |
C11H8ClHgN |
Peso molecular |
390.23 g/mol |
Nombre IUPAC |
chloro-(2-pyridin-2-ylphenyl)mercury |
InChI |
InChI=1S/C11H8N.ClH.Hg/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-6,8-9H;1H;/q;;+1/p-1 |
Clave InChI |
JVIXXEKUVALPQX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=N2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


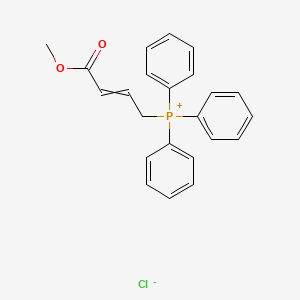

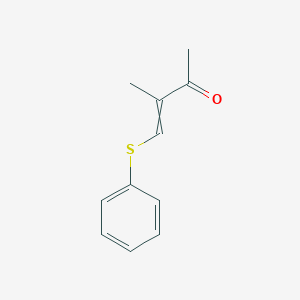
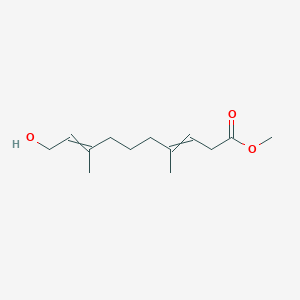
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
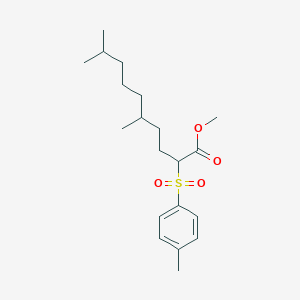
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
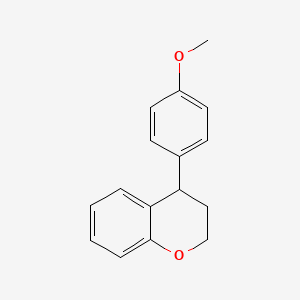
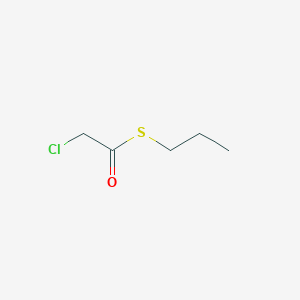
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
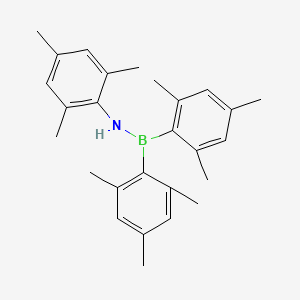
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
